molecular formula C12H16O B13952729 Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- CAS No. 63340-02-3

Benzene, 1-(1-ethylcyclopropyl)-4-methoxy-

Cat. No.: B13952729
CAS No.: 63340-02-3
M. Wt: 176.25 g/mol
InChI Key: SWHNDEGHEMXGMX-UHFFFAOYSA-N
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Description

Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- is an organic compound with a unique structure that combines a benzene ring with an ethylcyclopropyl group and a methoxy group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst (FeCl3, AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene, alkylbenzenes.

Scientific Research Applications

Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- exerts its effects involves interactions with specific molecular targets. The benzene ring can participate in π-π interactions, while the ethylcyclopropyl and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-ethyl-4-methoxy-: Lacks the cyclopropyl group, which may result in different reactivity and properties.

    Benzene, 1-(1-methylcyclopropyl)-4-methoxy-: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

Uniqueness

Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- is unique due to the presence of the ethylcyclopropyl group, which introduces strain and unique electronic properties to the molecule.

Properties

CAS No.

63340-02-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(1-ethylcyclopropyl)-4-methoxybenzene

InChI

InChI=1S/C12H16O/c1-3-12(8-9-12)10-4-6-11(13-2)7-5-10/h4-7H,3,8-9H2,1-2H3

InChI Key

SWHNDEGHEMXGMX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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